(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
This compound features a benzo[d]thiazol core substituted with a sulfamoyl group at position 6 and an allyl group at position 2. The Z-configuration of the imine bond and the 2,4-dimethoxybenzamide moiety contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBMDPTXKEBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound, characterized by a unique structural arrangement that includes a thiazole ring, an allyl group, and a sulfonamide moiety, has attracted attention in medicinal chemistry due to its promising pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The structural features include:
- Thiazole Ring : Confers stability and reactivity.
- Allyl Group : Enhances biological activity through potential interactions with biological targets.
- Sulfonamide Moiety : Known for antibacterial and antitumor properties.
Antibacterial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial activity. The sulfonamide group is particularly noted for its efficacy against a range of bacterial strains. For example, arylsulfonylhydrazones have been documented to possess antibacterial properties, suggesting that this compound may share similar mechanisms of action .
Antifungal Activity
The antifungal potential of this compound is also noteworthy. Studies have shown that benzo[d]thiazole derivatives can inhibit fungal growth effectively. The minimal inhibitory concentrations (MICs) for various fungal species can be determined using assays such as the MTT method, which quantifies metabolic activity as an indicator of cell viability . Although specific data on this compound's antifungal activity is limited, its structural similarities to known antifungal agents suggest potential efficacy.
Antitumor Effects
Compounds containing thiazole and sulfonamide groups have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. While direct studies on this compound are sparse, the literature supports the premise that similar compounds exhibit significant antitumor activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzo[d]thiazole Core : Cyclization reactions involving 2-aminobenzenethiol.
- Allylation : Introduction of the allyl group via allylation reactions.
- Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group.
This multi-step approach ensures high yields and purity essential for biological testing .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Benzo[d]thiazol Family
Key Substituent Variations:
Functional Group Implications :
- Sulfamoyl vs.
- Allyl vs. Complex Substituents : The allyl group offers steric flexibility, whereas the extended substituent in the STING agonist derivative () introduces conformational rigidity and additional pharmacophore elements (e.g., pyridine) for receptor binding .
Electronic and Bioactivity Considerations
- Dimethoxybenzamide vs. Plain Benzamide : The 2,4-dimethoxy groups in the target compound likely increase electron-donating effects, stabilizing the imine bond and altering π-π stacking interactions compared to unsubstituted benzamides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
